molecular formula C21H25BrN2O3 B14789119 11-Bromovincamine; 11-Brovincamine

11-Bromovincamine; 11-Brovincamine

Cat. No.: B14789119
M. Wt: 433.3 g/mol
InChI Key: WYIJGAVIVKPUGJ-LLQWEQGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Brovincamine can be synthesized through various chemical reactions involving the bromination of vincamine. The process typically involves the use of bromine or other brominating agents under controlled conditions to introduce the bromine atom into the vincamine molecule .

Industrial Production Methods

Industrial production of Brovincamine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Brovincamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Brovincamine can lead to the formation of brominated indole derivatives, while reduction can yield de-brominated products .

Mechanism of Action

Brovincamine exerts its effects primarily through its vasodilatory properties. It acts by relaxing the smooth muscles of blood vessels, leading to increased blood flow. The compound interacts with calcium channels and other molecular targets to modulate vascular tone and improve cerebral circulation .

Comparison with Similar Compounds

Brovincamine is structurally related to other indole alkaloids such as vincamine and vinpocetine. Compared to these compounds, Brovincamine has a unique bromine atom that enhances its vasodilatory properties and makes it more effective in certain therapeutic applications . Similar compounds include:

Brovincamine’s unique structure and properties make it a valuable compound for research and therapeutic applications.

Properties

Molecular Formula

C21H25BrN2O3

Molecular Weight

433.3 g/mol

IUPAC Name

methyl (15S,17S)-4-bromo-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2(7),3,5,8(18)-tetraene-17-carboxylate

InChI

InChI=1S/C21H25BrN2O3/c1-3-20-8-4-9-23-10-7-15-14-6-5-13(22)11-16(14)24(17(15)18(20)23)21(26,12-20)19(25)27-2/h5-6,11,18,26H,3-4,7-10,12H2,1-2H3/t18?,20-,21-/m0/s1

InChI Key

WYIJGAVIVKPUGJ-LLQWEQGGSA-N

Isomeric SMILES

CC[C@@]12CCCN3C1C4=C(CC3)C5=C(N4[C@](C2)(C(=O)OC)O)C=C(C=C5)Br

Canonical SMILES

CCC12CCCN3C1C4=C(CC3)C5=C(N4C(C2)(C(=O)OC)O)C=C(C=C5)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.